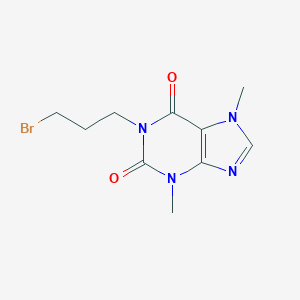
1-(3-Bromopropyl)theobromine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)theobromine is a derivative of theobromine, a naturally occurring substance found in cocoa beans. Theobromine is known for its pharmacological properties, including effects on lipid metabolism, adipocyte differentiation, and potential as an anticancer agent. The compound this compound is used primarily in biochemical and proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)theobromine can be synthesized by reacting theobromine with 1,3-dibromopropane. The reaction typically involves heating theobromine with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where theobromine acts as a nucleophile attacking the electrophilic carbon in 1,3-dibromopropane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)theobromine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Oxidation and Reduction:
Major Products:
Nucleophilic Substitution: The major products are derivatives of this compound, where the bromine atom is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)theobromine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)theobromine is not extensively studied. it is likely to share some mechanisms with theobromine, including:
Adenosine Receptor Antagonism: Blocking adenosine receptors, which promotes alertness and wakefulness.
Phosphodiesterase Inhibition: Preventing the breakdown of cyclic AMP, leading to increased intracellular signaling.
Calcium Influx Modulation: Enhancing muscle contractility by increasing calcium ion release from the sarcoplasmic reticulum
Comparación Con Compuestos Similares
Theobromine: The parent compound, known for its pharmacological properties.
Caffeine: A structurally similar methylxanthine with more potent stimulant effects.
Theophylline: Another methylxanthine with bronchodilatory and diuretic properties.
Uniqueness: 1-(3-Bromopropyl)theobromine is unique due to the presence of the bromopropyl group, which allows for further chemical modifications and the synthesis of new derivatives. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
1-(3-bromopropyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEJJEYAPRULFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396301 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-10-3 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














